3-chloro-N-ethylquinoxalin-2-amine

Overview

Description

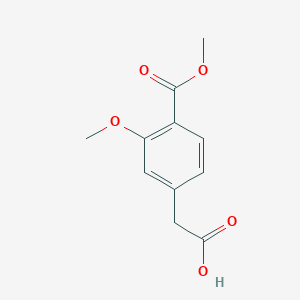

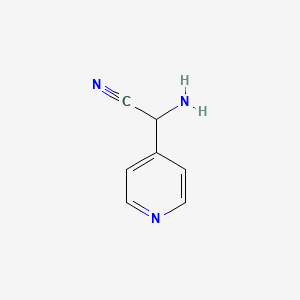

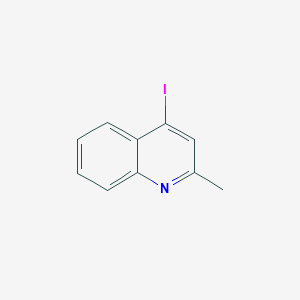

3-chloro-N-ethylquinoxalin-2-amine is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 . It is also known by other names such as 3-Chloro-N-ethyl-2-quinoxalinamine and (3-Chloro-quinoxalin-2-yl)-ethyl-amine .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the alkylation of quinoxalin-2 (1H)-ones via C–N bond cleavage of amine derived Katritzky salts . This process is typically carried out using a visible-light-driven continuous-flow protocol, employing Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .Molecular Structure Analysis

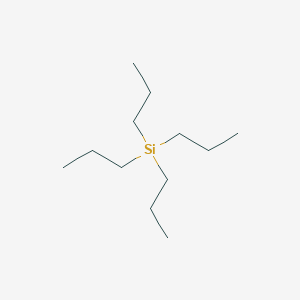

The molecular structure of this compound can be analyzed using various tools such as MolView . This tool allows you to draw a molecule and convert it into a 3D model for a detailed view .Scientific Research Applications

Chemical Reactions and Synthesis

- Quinoxaline derivatives, including 3-chloro-N-ethylquinoxalin-2-amine, exhibit a range of reactions with nucleophilic reagents. For instance, 2-chloro-3-methylquinoxaline reacts with aromatic amines in a basic medium, forming various substituted quinoxalines. These reactions are crucial in the synthesis of pharmaceutical and biologically active compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).

Photocatalytic Reactions

- Recent studies highlight metal-free cross-dehydrogenative coupling reactions involving quinoxalinones and amines. These reactions, catalyzed by iodine, are significant for synthesizing pharmaceutically active 3-aminoquinoxalinone derivatives under ambient conditions. This kind of research demonstrates the potential of this compound in the synthesis of novel compounds with medical applications (Gupta, Deshmukh, & Jain, 2017).

Antimicrobial Activity

- The antimicrobial properties of quinoxaline derivatives are a significant area of research. New compounds synthesized around the quinoxaline nucleus, such as this compound, have been tested for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).

Photoinitiators in Polymer Chemistry

- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, related to quinoxaline compounds, have been studied for their application as photoinitiators in polymer chemistry. These compounds, under various LED irradiations, demonstrate the potential for innovative applications in materials science (Zhang, Zivic, Dumur, Xiao, Graff, Fouassier, Gigmes, & Lalevée, 2018).

Catalysis and Green Chemistry

- The catalytic properties of quinoxaline derivatives have been explored in various chemical reactions. For instance, the synthesis of 3,4-dihydroquinoxalin-2-one derivatives using supported gold nanoparticles showcases the role of these compounds in promoting eco-friendly chemical processes (Iordanidou, Kallitsakis, Tzani, Ioannou, Zarganes-Tzitzikas, Neochoritis, Dömling, Terzidis, & Lykakis, 2022).

Future Directions

The future directions for the study and application of 3-chloro-N-ethylquinoxalin-2-amine or similar compounds could involve further exploration of their synthesis methods, particularly those that are environmentally friendly and sustainable . Additionally, the potential applications of these compounds in the medicinal, pharmaceutical, and agriculture industry could be explored further .

properties

IUPAC Name |

3-chloro-N-ethylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-10-9(11)13-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUPHFTUIGINQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3318336.png)

![4,6-Dimethoxythieno[2,3-b]pyridine](/img/structure/B3318342.png)